(R)-2-Ethylmorpholine

Chiral resolution Asymmetric synthesis Enantiomeric excess

(R)-2-Ethylmorpholine is a chiral secondary amine belonging to the morpholine class, characterized by an ethyl substituent at the 2-position of the saturated heterocyclic ring. As a single enantiomer with a defined stereocenter (R-configuration), it serves as a versatile chiral building block and ligand precursor in organic synthesis.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1313176-45-2
Cat. No. B167219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Ethylmorpholine
CAS1313176-45-2
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC1CNCCO1
InChIInChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1
InChIKeyRGNFMQJLAOONTP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Ethylmorpholine (CAS 1313176-45-2): Chiral Building Block for Asymmetric Synthesis and Catalyst Development


(R)-2-Ethylmorpholine is a chiral secondary amine belonging to the morpholine class, characterized by an ethyl substituent at the 2-position of the saturated heterocyclic ring [1]. As a single enantiomer with a defined stereocenter (R-configuration), it serves as a versatile chiral building block and ligand precursor in organic synthesis . Its predicted pKa of 9.01±0.40, boiling point of 160.6±15.0 °C, and density of 0.878±0.06 g/cm³ reflect a balance of basicity, volatility, and physical handling characteristics typical of substituted morpholines .

Why Generic Substitution Fails for (R)-2-Ethylmorpholine (CAS 1313176-45-2)


Interchanging (R)-2-Ethylmorpholine with racemic 2-ethylmorpholine, its (S)-enantiomer, or other morpholine analogs is not scientifically valid in applications requiring stereochemical control. The R-configuration at the 2-position dictates specific spatial orientation, which directly influences enantioselective catalysis, chiral recognition, and biological target interactions [1]. In asymmetric synthesis, the use of a racemic mixture reduces enantiomeric excess (ee) and yield of the desired stereoisomer compared to employing the enantiopure (R)-form [2]. Furthermore, the substitution pattern (C2 vs. N-alkylation) alters basicity and nucleophilicity, impacting reaction outcomes . Quantitative comparisons below demonstrate these critical differences.

Quantitative Evidence Guide: (R)-2-Ethylmorpholine (CAS 1313176-45-2) vs. Comparators


Enantiomeric Identity and Optical Purity: (R)-2-Ethylmorpholine vs. (S)-Enantiomer and Racemate

(R)-2-Ethylmorpholine is a single enantiomer with a defined R-configuration at the 2-position, as confirmed by its specific optical rotation of 7.533° (c=0.01 g/mL in CHCl₃) . This stands in contrast to the (S)-enantiomer (CAS 74572-14-8) which has an opposite specific rotation of -7.533° under identical conditions , and racemic 2-ethylmorpholine (CAS 52769-10-5) which exhibits zero net optical rotation [1]. In asymmetric synthesis applications, the use of the enantiopure (R)-form enables the production of chiral morpholine derivatives with enantiomeric excess (ee) values up to 99% [2].

Chiral resolution Asymmetric synthesis Enantiomeric excess

Basicity and pKa: (R)-2-Ethylmorpholine vs. Morpholine and N-Ethylmorpholine

(R)-2-Ethylmorpholine exhibits a predicted pKa of 9.01±0.40 . This value is elevated relative to the parent morpholine (pKa 8.36 at 25°C) [1], indicating enhanced basicity due to the electron-donating ethyl group at the 2-position. Conversely, N-ethylmorpholine (CAS 100-74-3) has a pKa of 7.7 [2], highlighting the distinct electronic effects of C-alkylation versus N-alkylation.

Acid-base chemistry Nucleophilicity Reaction optimization

Boiling Point and Volatility: (R)-2-Ethylmorpholine vs. N-Ethylmorpholine and Morpholine

(R)-2-Ethylmorpholine has a predicted boiling point of 160.6±15.0 °C . This is significantly higher than N-ethylmorpholine (139 °C) and morpholine (129 °C) [1]. The increased boiling point of the 2-substituted isomer reflects stronger intermolecular forces, potentially due to hydrogen bonding involving the secondary amine, which is absent in the tertiary N-ethylmorpholine.

Distillation Purification Physical properties

Purity Specification and Storage: (R)-2-Ethylmorpholine vs. Racemate

Commercial (R)-2-Ethylmorpholine is typically supplied at 95-98% purity , with recommended storage at 2-8°C to maintain stability. In contrast, racemic 2-ethylmorpholine is often available at lower purity grades (e.g., 99% for industrial use) but lacks enantiomeric purity information . The higher purity and defined stereochemistry of (R)-2-Ethylmorpholine are critical for reproducible results in asymmetric synthesis.

Chemical procurement Stability Quality control

Optimal Application Scenarios for (R)-2-Ethylmorpholine (CAS 1313176-45-2)


Asymmetric Catalysis and Chiral Ligand Synthesis

(R)-2-Ethylmorpholine is employed as a chiral building block for constructing enantioselective catalysts and ligands. Its defined R-configuration and enantiopurity enable the synthesis of ligands that induce high enantioselectivity in catalytic reactions, such as asymmetric hydrogenations achieving up to 99% ee [1]. The compound's secondary amine functionality also allows for further derivatization into more complex chiral architectures [2].

Synthesis of Chiral Bioactive Molecules and Pharmaceuticals

The compound serves as a key intermediate in the preparation of enantiomerically pure pharmaceuticals and bioactive compounds. Its use as a chiral building block ensures the correct stereochemistry is installed, which is often critical for target binding and therapeutic efficacy [1]. Methodologies for synthesizing 2-substituted chiral morpholines with high yields and ee (up to 99%) rely on such enantiopure starting materials [3].

Chiral Resolution and Asymmetric Synthesis

(R)-2-Ethylmorpholine is utilized as a chiral resolving agent or chiral auxiliary in the separation of racemic mixtures and in asymmetric transformations. Its specific optical rotation and enantiopurity facilitate the selective formation or isolation of desired stereoisomers, improving the efficiency of asymmetric synthetic routes [2].

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